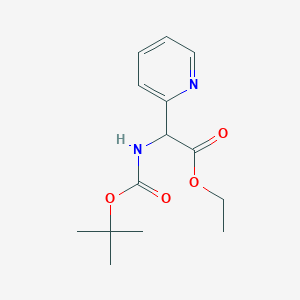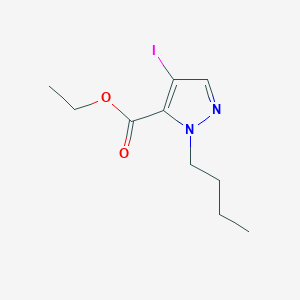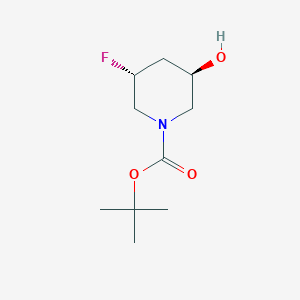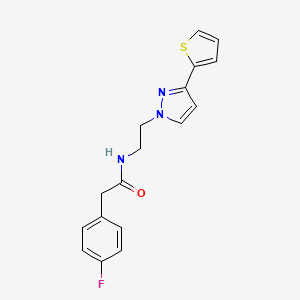![molecular formula C23H22N2O4 B2952628 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide CAS No. 898440-50-1](/img/structure/B2952628.png)
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide” is a chemical entity that has been mentioned in various contexts . It is also known as DIMN , an anti-androgen that effectively suppresses the growth of both androgen-dependent (LNCaP) and androgen-independent prostate cancer cell lines (C4-2 and CWR22rv) that express AR .
Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the search results. The empirical formula is given as C23H22N2O4. For a detailed molecular structure, it would be necessary to refer to a reliable chemical database or a published scientific paper.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Isoquinoline derivatives like the compound are significant in medicinal chemistry due to their structural similarity to natural alkaloids. They are often explored for their potential as therapeutic agents. The tetrahydroisoquinoline moiety is particularly interesting for its biological activities against various pathogens and neurodegenerative disorders . This compound could be investigated for its efficacy in modulating biological pathways, potentially leading to the development of new medications.
Catalysis in Organic Synthesis
The compound’s structure suggests potential utility in catalysis, especially in Brønsted or Lewis acid-catalyzed reactions. Such compounds can facilitate the synthesis of complex organic molecules, including other pharmacologically active heterocycles . Researchers might explore its use as a catalyst to improve the efficiency and selectivity of synthetic processes.
Biological Activity Profiling
Compounds with the isoquinoline scaffold are known to exhibit a wide range of biological activities. This particular compound could be used in high-throughput screening to identify new biological activities. It may serve as a lead compound for the development of new drugs with antitumor, antioxidant, antibacterial, and antifungal properties .
Neuroscience Research
Given the neuroactive potential of isoquinoline compounds, this compound could be valuable in neuroscience research. It might be used to study the modulation of neurotransmitter systems or to develop treatments for neurodegenerative diseases .
Material Science
While not directly related to the compound’s chemical structure, the identifier “F2617-0244” is associated with a standard test method for identifying and quantifying certain elements in polymeric materials . This suggests potential applications in material science, particularly in the analysis and certification of materials for safety and compliance.
Androgen Receptor Antagonism
The compound’s structural features suggest potential use as an androgen receptor (AR) antagonist. It could be studied for its effectiveness in suppressing the growth of prostate cancer cell lines, both androgen-dependent and independent . This application is particularly relevant in the search for new treatments for hormone-responsive cancers.
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c26-21-12-20(14-25-11-10-17-6-4-5-7-18(17)13-25)28-15-22(21)29-16-23(27)24-19-8-2-1-3-9-19/h1-9,12,15H,10-11,13-14,16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPYEVRRGIBRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-Dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2952546.png)
![1,5-dimethyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2952548.png)



![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2952554.png)
![2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2952557.png)




![3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2952564.png)

